Antimycobacterial Selectivity Profile
Studies on closely related 5-(5-nitrothiophen-2-yl)-4,5-dihydro-1H-pyrazoles demonstrate a pronounced selectivity for slow-growing mycobacteria (M. tuberculosis H37Rv, M. bovis BCG) over Gram-negative bacteria like E. coli [1]. This is a differentiating feature from broad-spectrum nitroheterocycles. While specific MIC values for the unsubstituted target compound are not available, this data establishes a class-level selective profile that distinguishes 5-nitrothienyl pyrazoles from other nitroaromatic scaffolds.
| Evidence Dimension | Antibacterial spectrum and selectivity |
|---|---|
| Target Compound Data | Data not available for 5-{5-nitro-3-thienyl}-1H-pyrazole. For the class of 5-(5-nitrothiophen-2-yl)-4,5-dihydro-1H-pyrazoles: selective inhibition against M. tuberculosis H37Rv, M. bovis BCG, and S. aureus. |
| Comparator Or Baseline | Broad-spectrum nitroheterocycles (e.g., nitrofurans). For 5-(5-nitrothiophen-2-yl)-4,5-dihydro-1H-pyrazoles: inactive or weakly active against E. coli. |
| Quantified Difference | Selective activity profile vs. broad-spectrum activity. Specific MIC values not available from provided data. |
| Conditions | High-throughput spot-culture growth inhibition assay against a panel of bacteria including M. tuberculosis H37Rv, M. bovis BCG, M. aurum, E. coli, and S. aureus [1]. |
Why This Matters
This class-level evidence of selective antimycobacterial activity suggests that derivatives of 5-{5-nitro-3-thienyl}-1H-pyrazole may offer a targeted therapeutic profile with a reduced risk of disrupting commensal microbiota compared to broad-spectrum agents.
- [1] Khambete, M., Bhardwaj, V., Kumar, A., & Bhatia, M. (2019). Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. Chemical Biology & Drug Design, 93(1), 84-88. View Source
